molecular formula C33H30N4O4 B11556325 5-methyl-N-{3-[3-methyl-5-(propan-2-yl)phenoxy]-5-nitrophenyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide

5-methyl-N-{3-[3-methyl-5-(propan-2-yl)phenoxy]-5-nitrophenyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B11556325
M. Wt: 546.6 g/mol
InChI Key: IIZYGXCACAKVHU-UHFFFAOYSA-N
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Description

5-methyl-N-{3-[3-methyl-5-(propan-2-yl)phenoxy]-5-nitrophenyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole core substituted with multiple functional groups, including nitro, phenoxy, and carboxamide groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-{3-[3-methyl-5-(propan-2-yl)phenoxy]-5-nitrophenyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The introduction of the phenoxy and nitro groups can be achieved through electrophilic aromatic substitution reactions. For instance, nitration of a phenyl ring followed by substitution with a phenoxy group.

    Amidation: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The phenoxy and nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂), or iron powder with hydrochloric acid (Fe/HCl).

    Substitution: Sodium methoxide (NaOCH₃), sodium hydride (NaH), or other strong nucleophiles.

Major Products

    Oxidation: Formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Replacement of phenoxy or nitro groups with nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis and materials science.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple aromatic rings and functional groups can facilitate interactions with biological macromolecules.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug discovery, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It might also find applications in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which 5-methyl-N-{3-[3-methyl-5-(propan-2-yl)phenoxy]-5-nitrophenyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The nitro and phenoxy groups could participate in hydrogen bonding or hydrophobic interactions with target proteins, while the pyrazole core might engage in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-{3-[3-methyl-5-(propan-2-yl)phenoxy]-5-nitrophenyl}-1H-pyrazole-4-carboxamide: Similar structure but lacks the diphenyl substitution.

    3-methyl-5-(propan-2-yl)phenoxy derivatives: Compounds with similar phenoxy groups but different core structures.

    Nitrophenyl-pyrazole derivatives: Compounds with similar nitro and pyrazole groups but different substituents.

Uniqueness

The uniqueness of 5-methyl-N-{3-[3-methyl-5-(propan-2-yl)phenoxy]-5-nitrophenyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide lies in its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both nitro and phenoxy groups, along with the pyrazole core, makes it a versatile compound for various applications in research and industry.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and uniqueness compared to similar compounds

Properties

Molecular Formula

C33H30N4O4

Molecular Weight

546.6 g/mol

IUPAC Name

5-methyl-N-[3-(3-methyl-5-propan-2-ylphenoxy)-5-nitrophenyl]-1,3-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C33H30N4O4/c1-21(2)25-15-22(3)16-29(17-25)41-30-19-26(18-28(20-30)37(39)40)34-33(38)31-23(4)36(27-13-9-6-10-14-27)35-32(31)24-11-7-5-8-12-24/h5-21H,1-4H3,(H,34,38)

InChI Key

IIZYGXCACAKVHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=C(N(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C)C(C)C

Origin of Product

United States

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